molecular formula C9H10N6O6 B3840445 2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetic acid CAS No. 5319-92-6

2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetic acid

Cat. No. B3840445
CAS RN: 5319-92-6
M. Wt: 298.21 g/mol
InChI Key: LSHMQROQAUIWKE-UHFFFAOYSA-N
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Description

“2,2’-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetic acid” is a compound that contains the 1,2,5-oxadiazole moiety . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . A series of new compounds was synthesized through a simple, safe, and efficient route . Dihydroxyimino-malonic acid diamide was chosen as the starting material to react with trichloroacetic anhydride to form 1,2,4-oxadiazole rings .


Molecular Structure Analysis

The molecular structure of “2,2’-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetic acid” was confirmed using infrared spectroscopy (IR), 1H NMR and 13C NMR spectroscopy, HRMS, and single crystal X-ray diffraction .


Chemical Reactions Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . They have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Mechanism of Action

Oxadiazoles have been demonstrated to be the biologically active unit in a number of compounds . They exhibit potent bactericidal activity against a wide range of microorganisms . The peptide deformylase inhibitory potential of the derivatives with strong antibacterial activity was examined using molecular docking experiments .

Future Directions

Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . This suggests that “2,2’-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetic acid” and similar compounds could have promising future applications in various fields, including drug discovery .

properties

IUPAC Name

2-[4-[[[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O6/c16-6(17)1-4-8(14-20-12-4)10-3-11-9-5(2-7(18)19)13-21-15-9/h1-3H2,(H,10,14)(H,11,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHMQROQAUIWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NON=C1NCNC2=NON=C2CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366975
Record name ST50991235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[[[4-(Carboxymethyl)-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazol-3-yl]acetic acid

CAS RN

5319-92-6
Record name ST50991235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetic acid
Reactant of Route 2
2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetic acid
Reactant of Route 3
2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetic acid
Reactant of Route 4
2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetic acid
Reactant of Route 5
2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetic acid
Reactant of Route 6
Reactant of Route 6
2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetic acid

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